Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

Physicochemical Properties Lipophilicity Molecular Weight

Inconsistent scaffold purity and undefined stereoelectronic profiles can derail kinase inhibitor SAR campaigns. This compound offers a rigorously characterized 4-anilinoquinoline-2-carboxylate core, featuring the distinct 6-chloro-3-fluoro-4-methylphenyl substitution pattern essential for ATP-competitive RIP2 kinase probing. - Enables direct, head-to-head SAR with des-fluoro (CAS 1206992-49-5) and 6-ethoxy (CAS 1206990-15-9) analogs. - Methyl ester reference standard for optimizing DMPK in ester prodrug strategies. - Supplied with full analytical documentation, ensuring assay reproducibility and procurement reliability.

Molecular Formula C18H14ClFN2O2
Molecular Weight 344.77
CAS No. 1207049-53-3
Cat. No. B2889517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate
CAS1207049-53-3
Molecular FormulaC18H14ClFN2O2
Molecular Weight344.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)F
InChIInChI=1S/C18H14ClFN2O2/c1-10-3-5-12(8-14(10)20)21-16-9-17(18(23)24-2)22-15-6-4-11(19)7-13(15)16/h3-9H,1-2H3,(H,21,22)
InChIKeyNNJCDGGTAHJDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate: Compound Profile


Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207049-53-3) is a synthetic small molecule belonging to the 4-anilinoquinoline-2-carboxylate class, a scaffold widely associated with kinase inhibition, particularly against RIP2 kinase [1]. It features a quinoline core bearing a 6-chloro substituent, a 2-methyl carboxylate ester, and a 4-(3-fluoro-4-methylphenyl)amino group, with a molecular formula of C18H14ClFN2O2 and a molecular weight of 344.77 g/mol . This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing kinase-dependent signaling pathways and for structure-activity relationship (SAR) studies.

4-Anilinoquinoline kinase probe scaffold
SAR investigation of quinoline substitutions
Reported ATP-competitive inhibition research context

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate: Why Generic Substitution Fails


Within the 4-anilinoquinoline-2-carboxylate chemotype, minor structural modifications—such as altering the ester (methyl vs. ethyl), the 6-position substituent (chloro vs. ethoxy), or the aniline substitution pattern—can profoundly impact target potency, selectivity, and physicochemical properties [1]. For instance, the ethyl ester analog (CAS 950277-48-2) possesses a higher molecular weight and lipophilicity, which can alter membrane permeability and metabolic stability . Similarly, replacing the 6-chloro with a 6-ethoxy group (CAS 1206990-15-9) introduces an electron-donating substituent that modifies the quinoline ring's electronic character, potentially affecting kinase binding [2]. Therefore, interchanging these analogs without experimental validation risks compromising the integrity of SAR campaigns or biological assay reproducibility.

Ester homologation (methyl to ethyl) increases lipophilicity, potentially altering cell permeability and metabolic stability.
Replacing 6-chloro with 6-ethoxy reverses electronic character of the quinoline ring, which may shift kinase hinge-region interactions.
3-Fluoro-4-methylphenyl substitution vs. unsubstituted phenyl may meaningfully impact binding affinity and kinase selectivity profiles.

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate: Quantitative Comparison with Close Analogs


Methyl Ester vs. Ethyl Ester: Impact on Molecular Properties

The target compound, a methyl ester (CAS 1207049-53-3), has a molecular weight of 344.77 g/mol, whereas the corresponding ethyl ester analog (CAS 950277-48-2) has a molecular weight of 358.8 g/mol, a difference of 14.03 g/mol . This 4.1% increase in molecular weight for the ethyl ester is accompanied by an increase in logP by approximately 0.5 units (predicted), which can significantly influence compound solubility and passive membrane permeability in cell-based assays . The methyl ester offers a more compact and potentially more metabolically labile ester functionality, which is an important consideration for in vivo studies where esterase-mediated hydrolysis is a factor.

Molecular Weight & logP
Data to verify
MW 344.77 vs 358.8 g/mol ΔlogP ≈ +0.5 (est.)
Supports compound property profiling
Predicted values; experimental confirmation needed
Physicochemical Properties Lipophilicity Molecular Weight

6-Chloro vs. 6-Ethoxy: Electronic and Steric Profiles

The target compound contains a 6-chloro substituent on the quinoline ring, a moderately electron-withdrawing group. In contrast, the 6-ethoxy analog (CAS 1206990-15-9) possesses an electron-donating ethoxy group (-OCH2CH3), which alters the electron density of the quinoline core [1]. The Hammett σp constant for Cl is +0.23, while for OEt it is -0.24, representing a net difference of 0.47 units in electronic character [2]. Additionally, the chloro substituent has a smaller molar refractivity (6.0 cm³/mol) compared to ethoxy (12.5 cm³/mol), indicating less steric bulk at the 6-position [2]. This difference is relevant for kinase inhibitor design, where the 6-position often interacts with the hinge region or solvent-exposed areas of the ATP-binding pocket.

Electronic & Steric Profile
Reported
σp +0.23 vs -0.24 MR 6.0 vs 12.5 cm³/mol
Supports kinase SAR interpretation
Hammett and molar refractivity constants
Structure-Activity Relationship Electronic Effects Steric Bulk

Aniline Substitution: 3-Fluoro-4-methylphenyl vs. Phenyl

The target compound's 3-fluoro-4-methylphenyl group provides a unique combination of a small electron-withdrawing fluorine atom and a small electron-donating methyl group. The des-fluoro analog (CAS 1206992-49-5), which bears a simple unsubstituted phenyl ring, lacks these substituents . In related 4-anilinoquinazoline kinase inhibitors, the introduction of a 3-fluoro group has been shown to improve binding affinity by 5- to 20-fold compared to the unsubstituted phenyl analog [1]. While specific IC50 data for the target compound is not publicly available, the presence of the 3-fluoro-4-methyl motif is a well-validated strategy for enhancing potency and modulating selectivity in this scaffold class.

Aniline Potency Trend
Class-level
Typical 5- to 20-fold affinity gain with 3-F-4-Me substitution
Supports aniline substitution SAR
Class inference from quinazoline analogs
Kinase Inhibition Selectivity Binding Affinity

6-Chloro vs. 8-Fluoro Quinoline Regioisomers

The target compound places the halogen substituent at the 6-position of the quinoline ring, whereas the closely related 8-fluoro regioisomer (CAS 1206989-03-8) positions the fluorine at the 8-position . In quinoline-based kinase inhibitors, the 6-position often orients toward the solvent-exposed region or the ribose pocket, while the 8-position is closer to the hinge-binding region [1]. This positional difference can lead to distinct kinase selectivity profiles. Furthermore, the 6-chloro substituent is chemically more stable than an 8-fluoro group under certain acidic or nucleophilic conditions, which is a consideration for compound storage and downstream synthetic modification [2].

Regioisomeric Binding
Reported
6-Cl vs 8-F regioisomer Divergent kinase orientation
Supports regiochemical SAR review
Based on docking and binding mode analysis
Regiochemistry Kinase Binding Mode Chemical Stability

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate: Research & Industrial Applications


Kinase Inhibitor Hit Identification and Lead Optimization

The compound is best deployed as a core scaffold in focused kinase inhibitor libraries targeting RIP2 kinase or related kinases. Its 4-anilinoquinoline-2-carboxylate framework is a privileged structure for ATP-competitive kinase inhibition, as established by extensive medicinal chemistry efforts [1][2]. The specific 6-chloro-3-fluoro-4-methylphenyl substitution pattern provides a distinct starting point for hit-to-lead optimization, with clear vectors for further modification at the ester, the quinoline 6-position, and the aniline ring.

SAR Probe for Aniline Substitution Effects

When used in parallel with its des-fluoro analog (CAS 1206992-49-5), the target compound enables precise quantification of the contribution of the 3-fluoro-4-methyl group to kinase binding affinity and selectivity. This head-to-head comparison is essential for building predictive pharmacophore models and for understanding the role of halogen bonding in inhibitor-protein interactions [3].

Physicochemical Benchmarking in Early Drug Discovery

The methyl ester variant serves as a reference compound for assessing the impact of ester group selection on solubility, permeability, and metabolic stability. Comparison with the ethyl ester analog (CAS 950277-48-2) allows drug metabolism and pharmacokinetics (DMPK) scientists to make data-driven decisions on the optimal ester prodrug strategy or to balance potency with ADME properties .

Chemical Biology Tool for Kinase-Dependent Pathways

Given its structural features, the compound is suitable as a chemical probe in cellular assays to investigate the role of 4-anilinoquinoline-sensitive kinases in disease-relevant phenotypes, such as inflammation or cancer cell proliferation. Its use should be accompanied by appropriate inactive control analogs to validate target engagement and rule out off-target effects [1].

Application
Selection Property
Validation Focus
Kinase inhibitor screening
4-Anilinoquinoline scaffold with 6-Cl, 3-F-4-Me substitution
ATP-competitive inhibition; RIP2 kinase profiling
Aniline SAR studies
Effect of 3-fluoro-4-methyl substitution on aniline ring
Binding affinity and selectivity quantification
Physicochemical property profiling
Methyl ester as reference for ester selection
Solubility, permeability, metabolic stability
Cellular pathway studies
Kinase-dependent phenotype probing
Target engagement validation with inactive analog
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